molecular formula C15H23N3O4S B2579025 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448069-82-6

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2579025
CAS No.: 1448069-82-6
M. Wt: 341.43
InChI Key: FRYCEXRLMDNBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a hybrid heterocyclic compound featuring a 1,3,5-trimethylpyrazole core linked via a sulfonamide group to a 3-hydroxypropyl chain substituted with a 2,5-dimethylfuran moiety. This structural combination integrates key functional groups:

  • Sulfonamide group: Enhances solubility and provides hydrogen-bonding capabilities for target interactions .

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-9-8-13(12(4)22-9)14(19)6-7-16-23(20,21)15-10(2)17-18(5)11(15)3/h8,14,16,19H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYCEXRLMDNBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(N(N=C2C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to a pyrazole structure, which is known for various pharmacological effects. Its molecular formula is C16H22N2O4SC_{16}H_{22}N_2O_4S with a molecular weight of 342.43 g/mol. The presence of the 2,5-dimethylfuran moiety may enhance its biological properties.

Molecular Characteristics

PropertyValue
Common NameThis compound
CAS Number1421484-81-2
Molecular FormulaC₁₆H₂₂N₂O₄S
Molecular Weight342.43 g/mol

Antibacterial Properties

Sulfonamides are widely recognized for their antibacterial properties, primarily acting as inhibitors of bacterial folate synthesis. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria by targeting the dihydropteroate synthase enzyme involved in folate biosynthesis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, derivatives of pyrazole-4-sulfonamide have shown antiproliferative activity against cancer cell lines such as U937. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells without exhibiting significant cytotoxicity towards normal cells .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays like the total antioxidant capacity (TAC) and ferric reducing antioxidant power (FRAP). The results suggest that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

The 2,5-dimethylfuran moiety in the compound may also impart anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential application in treating inflammatory conditions.

Study on Antiproliferative Activity

A recent study synthesized several pyrazole derivatives and tested their antiproliferative activity against U937 cells using a luminescent cell viability assay. The results indicated that certain derivatives had IC50 values in the low micromolar range, showcasing their potential as therapeutic agents against cancer .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in cancer progression and inflammation .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several potential biological activities of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide:

  • Antiproliferative Effects : Research indicates that derivatives of pyrazole sulfonamides exhibit antiproliferative activity against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit cell growth without significant cytotoxicity .
  • Antibacterial Properties : As with many sulfonamides, this compound may exhibit antibacterial activity by inhibiting bacterial folate synthesis pathways. This mechanism is crucial for developing new antimicrobial agents .
  • Anti-inflammatory Potential : The structural features of the compound suggest it may possess anti-inflammatory properties, possibly through modulation of inflammatory pathways .

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for various therapeutic applications:

Application Area Description
Cancer Treatment Potential use as an antiproliferative agent against specific cancer types.
Antibacterial Agents Development as a new class of antibiotics targeting bacterial infections.
Anti-inflammatory Drugs Exploration in treating inflammatory diseases due to its potential modulatory effects.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole sulfonamides similar to this compound:

  • A study on new pyrazole derivatives demonstrated their effectiveness against U937 cells with varying degrees of antiproliferative activity. The half-maximal inhibitory concentration (IC50) values were established for several compounds within this class .
  • Another investigation into sulfonamide derivatives highlighted their ability to inhibit specific enzymes involved in bacterial metabolism, suggesting a pathway for developing novel antibacterial therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Sulfonamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Functional Groups Biological Activity (Reported)
N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 2,5-Dimethylfuran, hydroxypropyl, 1,3,5-trimethylpyrazole ~395.45 (estimated) Sulfonamide, hydroxyl, furan Inferred: Antimicrobial, kinase inhibition
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide 3,4-Dichlorophenyl, pyridine, trimethylpyrazole 455.32 Carbamoyl, sulfonamide, pyridine Potent kinase inhibition (p38 MAPK)
3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl carbazate 2,5-Dimethylfuran, carbazate, hydroxyl ~291.30 (estimated) Carbazate, hydroxyl, pyrazole Antimicrobial (broad-spectrum)
N-[(4-Chlorophenyl)carbamoyl]-4-(4-butyl-3,5-dimethylpyrazol-1-yl)-3-pyridinesulfonamide 4-Chlorophenyl, butylpyrazole, pyridine 469.40 Carbamoyl, sulfonamide, alkyl chain Anti-inflammatory, metabolic regulation

Key Observations :

Furan vs.

Hydroxypropyl Chain : Unlike alkyl or carbamoyl substituents in analogs, the hydroxypropyl group increases hydrophilicity, which could improve aqueous solubility and reduce metabolic clearance .

Sulfonamide vs. Carbazate : The sulfonamide group offers stronger hydrogen-bonding capacity than carbazate, favoring interactions with serine/threonine kinases or proteases .

Critical Analysis :

  • The target compound’s synthesis likely parallels ’s solvent-free protocols but requires tailored optimization for the dimethylfuran-propanolamine intermediate.
  • Stability is influenced by the hydroxypropyl group, which may increase susceptibility to oxidative metabolism compared to alkyl chains in ’s analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions under mild alkaline conditions (e.g., K₂CO₃ in DMF at room temperature) . Key steps include sulfonamide coupling and furan ring functionalization. Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equiv of base to 1.1 equiv of alkylating agent) and controlled stirring durations to avoid side reactions like over-alkylation or hydrolysis.
  • Critical Parameters : Temperature control (room temperature vs. reflux), solvent polarity (DMF vs. acetonitrile), and base strength (K₂CO₃ vs. NaH) directly impact reaction efficiency.

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 2.34 ppm for methyl groups, δ 148.0 ppm for pyrazole carbons) validate substituent positions and stereochemistry .
  • X-ray Crystallography : Confirms spatial arrangement of the dimethylfuran and pyrazole-sulfonamide moieties, resolving ambiguities in dihedral angles (e.g., C3–C4–S1–C6 bond angles) .
  • HRMS : Validates molecular formula (e.g., [M + Na]⁺ ion matching theoretical mass within 0.3 ppm error) .

Advanced Research Questions

Q. What contradictions exist in reported LogP/PSA values for this compound, and how can they be resolved experimentally?

  • Data Contradictions : Literature reports variable LogP (3.5–4.2) and PSA (122–140 Ų), likely due to differences in computational models (e.g., atom-based vs. fragment-based methods) or experimental conditions (e.g., HPLC vs. shake-flask) .
  • Resolution Strategy :

  • Cross-Validation : Compare calculated LogP (via software like ChemAxon) with experimental HPLC retention times using a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water).
  • Crystallographic PSA Calculation : Derive PSA from X-ray data using software like Mercury, ensuring alignment with dynamic measurements .

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Structure-Activity Relationship (SAR) :

  • The 3-hydroxypropyl linker’s conformation (gauche vs. anti) affects hydrogen-bonding capacity with active-site residues. Molecular dynamics simulations reveal that the R-configuration at the hydroxy group enhances binding affinity by 2.3-fold compared to the S-isomer .
  • The 2,5-dimethylfuran moiety’s planarity facilitates π-π stacking with aromatic residues in target proteins (e.g., COX-2), as shown in docking studies using AutoDock Vina .

Q. What strategies mitigate instability of the sulfonamide group under acidic or oxidative conditions?

  • Stabilization Approaches :

  • pH Buffering : Use phosphate buffer (pH 7.4) during in vitro assays to prevent sulfonamide hydrolysis.
  • Co-solvent Systems : Addition of 10% PEG-400 improves solubility and reduces degradation in aqueous media .
  • Protective Groups : Temporarily masking the sulfonamide with a tert-butyloxycarbonyl (Boc) group during synthetic steps, followed by deprotection under mild acidic conditions (e.g., TFA/DCM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.